molecular formula C18H22N2O3S B2375333 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea CAS No. 38508-01-9

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea

Cat. No.: B2375333
CAS No.: 38508-01-9
M. Wt: 346.45
InChI Key: DXUULMXZDAHASI-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a central thiourea (-NH-CS-NH-) core. The molecule features two distinct aromatic substituents: a 3,4-dimethoxyphenyl group attached via an ethyl linker and a 4-methoxyphenyl group directly bonded to the thiourea nitrogen. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis, owing to their hydrogen-bonding capabilities, metal-chelating properties, and biological activities such as antimicrobial and antitumor effects .

The structural uniqueness of this compound lies in the electronic and steric effects imparted by the methoxy substituents. These features may influence solubility, crystallinity, and intermolecular interactions critical for biological or material applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-21-15-7-5-14(6-8-15)20-18(24)19-11-10-13-4-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUULMXZDAHASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

3,4-dimethoxyphenethylamine+4-methoxyphenyl isothiocyanateN-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea\text{3,4-dimethoxyphenethylamine} + \text{4-methoxyphenyl isothiocyanate} \rightarrow \text{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea} 3,4-dimethoxyphenethylamine+4-methoxyphenyl isothiocyanate→N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that thiourea derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that these compounds could induce apoptosis in leukemia and breast cancer cells by modulating signaling pathways related to cell survival and death .
  • Antioxidant Properties : Thiourea derivatives are known for their antioxidant activities. The compound has been tested for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial applications. Studies have demonstrated that thiourea derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Agricultural Applications

  • Pesticide Development : The structural features of thiourea compounds make them suitable candidates for developing novel pesticides. Their ability to interact with biological systems can be harnessed to create effective pest control agents that target specific pests while minimizing harm to beneficial organisms .
  • Plant Growth Regulators : Some studies suggest that thiourea derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aiming to improve crop yield without relying heavily on synthetic fertilizers .

Material Science Applications

  • Polymer Chemistry : Thiourea compounds are utilized in synthesizing polymers with specific properties. For example, they can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
  • Nanotechnology : The unique chemical properties of thioureas allow their integration into nanomaterials, which can be used in drug delivery systems or as catalysts in chemical reactions. Their ability to form stable complexes with metal ions opens avenues for creating nanocomposites with enhanced functionality .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; induced apoptosis in specific cell lines.
Antioxidant PropertiesShowed high efficacy in scavenging free radicals; potential protective effects against oxidative stress-related diseases.
Pesticide DevelopmentIdentified as a promising candidate for new pesticide formulations; effective against various agricultural pests.
Plant Growth RegulationEnhanced growth and stress resistance in crops; supports sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • Target Compound: The presence of a 3,4-dimethoxyphenyl group distinguishes it from simpler thioureas.
  • Compound 1 () : 3-(4-Methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea features a bis-thiourea structure with two 4-methoxyphenyl groups. X-ray diffraction data reveal a rigid, symmetrical geometry stabilized by intramolecular hydrogen bonds (N–H⋯S and N–H⋯O). The absence of 3,4-dimethoxy substitution reduces steric hindrance compared to the target compound .
  • 1-(4-Acetylphenyl)-3-butyrylthiourea () : This derivative exhibits a planar conformation due to π-conjugation along the S–C–N backbone. The acetyl and butyryl groups introduce ketone functionalities, which enhance hydrogen bonding (e.g., N–H⋯O interactions) but reduce aromaticity compared to methoxy-substituted analogs .
Table 1: Key Structural Parameters
Compound C–S Bond Length (Å) Planarity (RMS Deviation, Å) Notable Interactions
Target Compound Not reported Not reported Hypothesized N–H⋯O/S interactions
Compound 1 () ~1.66 (avg.) 0.05 N–H⋯S, N–H⋯O
1-(4-Acetylphenyl)-3-butyrylthiourea 1.6629 0.118 N–H⋯O, C–H⋯O
Hydrogen Bonding and Crystal Packing
  • The target compound’s 3,4-dimethoxy groups may promote stronger intermolecular interactions (e.g., C–H⋯π or O–H⋯O) compared to monosubstituted analogs. In contrast, compound 1 () forms layered structures via N–H⋯S hydrogen bonds, while the acetyl derivative () adopts chains via N–H⋯O bonds .
Cytotoxicity and Bioactivity
  • Compound 1 () : Exhibits moderate cytotoxicity in preliminary assays, attributed to its bis-thiourea structure enhancing membrane permeability. The 4-methoxyphenyl groups may contribute to lipophilicity .
  • Target Compound: No direct bioactivity data are available in the provided evidence. However, the 3,4-dimethoxy substitution is associated with enhanced antioxidant and anticancer properties in related compounds due to increased electron donation .

Physicochemical Properties

  • Solubility : The target compound’s 3,4-dimethoxy groups likely enhance solubility in polar solvents compared to compound 1 (), which has higher symmetry but fewer polar substituents.
  • Thermal Stability : ’s planar, conjugated structure suggests higher thermal stability (decomposition >200°C), whereas the target compound’s flexible ethyl linker may reduce stability .

Biological Activity

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

1. Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can selectively target cancer cells while sparing normal cells. The following table summarizes the anticancer activity observed in various studies:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
SW480, SW620 (Colorectal)8-14Inhibition of caspase activation and NF-κB signaling
PC3 (Prostate), K-562 (Leukemia)1.50-20Targeting VEGF secretion and ROS production
MCF-7, MDA-MB-231 (Breast)6.6Induction of apoptosis through caspase pathways

The anticancer efficacy is attributed to the compound's ability to modulate key molecular pathways involved in tumor progression, such as angiogenesis and cell signaling.

2. Antimicrobial Activity

Thiourea derivatives have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential for use in treating infections. The following table outlines the antimicrobial activity:

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents.

3. Anti-inflammatory Properties

Anti-inflammatory activities have been reported for thiourea derivatives. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation pathways.

Case Studies

Case Study 1: Anticancer Efficacy in Colorectal Cancer
A study evaluated the effects of this compound on colorectal cancer cell lines (SW480 and SW620). The compound exhibited an IC50 value of approximately 8 µM, demonstrating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation while reducing NF-κB activity, suggesting a dual mechanism of action against cancer cells .

Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, the compound showed notable antibacterial activity with MIC values ranging from 15 to 25 µg/mL against Staphylococcus aureus and Escherichia coli, respectively. This positions it as a potential candidate for further development into antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea, and how can purity be maximized?

The synthesis typically involves reacting 3,4-dimethoxyphenethylamine with 4-methoxyphenyl isothiocyanate in a polar solvent (e.g., ethanol or methanol) under reflux conditions. To maximize purity, recrystallization from ethanol or methanol is recommended, as these solvents effectively remove unreacted starting materials and byproducts. Industrial-scale optimization may employ continuous flow reactors for improved yield consistency .

Basic: Which analytical techniques are most effective for characterizing this thiourea derivative?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of methoxy groups and thiourea linkage (e.g., distinct NH and S=C-N resonances in 1^1H and 13^13C spectra).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for biological assays).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to confirm [M+H]+^+ peaks).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and dihedral-angle data .

Advanced: How can researchers resolve contradictions in reported biological activities across different studies?

Discrepancies in biological activity (e.g., cytotoxicity variations in U-87 vs. MDA-MB-231 cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound stability. To address this:

  • Standardize Assay Protocols : Use identical cell lines, media, and exposure times.
  • Stability Studies : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C).
  • Comparative Dose-Response Curves : Evaluate IC50_{50} values across multiple replicates and labs .

Advanced: What computational strategies are recommended to predict the compound's interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : To model binding to enzyme active sites (e.g., tyrosine kinases or tubulin).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox reactivity.
  • Docking Studies : Use software like AutoDock Vina to screen against target proteins (e.g., β-tubulin for anticancer activity). Validate predictions with in vitro enzyme inhibition assays .

Advanced: How does the substitution pattern on the phenyl rings affect the compound's reactivity and bioactivity compared to analogs?

The 3,4-dimethoxy groups enhance electron-donating effects, increasing nucleophilic substitution reactivity at the thiourea moiety. Compared to analogs like 1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, the additional methoxy group in the 3,4-position improves solubility in polar solvents and may enhance binding to hydrophobic enzyme pockets. Biological activity comparisons should involve:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with mono-/dimethoxy substitutions and test against standardized biological targets.
  • LogP Measurements : Quantify lipophilicity to correlate with membrane permeability .

Advanced: How can researchers design experiments to validate the compound's mechanism of action in enzyme inhibition?

  • Kinetic Assays : Use spectrophotometric methods to measure inhibition constants (KiK_i) for candidate enzymes (e.g., acetylcholinesterase or topoisomerase II).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • Western Blotting : Assess downstream effects (e.g., phosphorylation status of signaling proteins in treated cells).
  • Control Experiments : Include known inhibitors (e.g., paclitaxel for microtubule stabilization) to benchmark activity .

Basic: What solvent systems are optimal for studying the compound's stability in vitro?

Use dimethyl sulfoxide (DMSO) for stock solutions (due to high solubility) and dilute in PBS or cell culture media (≤0.1% DMSO final concentration to avoid cytotoxicity). For stability testing, monitor via HPLC in PBS (pH 7.4) at 37°C over 24–72 hours .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Refinement : Adjust parameters in MD simulations to better reflect experimental conditions (e.g., solvation effects).
  • Metabolite Screening : Identify in vivo degradation products via LC-MS that may alter activity.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to refine SAR models .

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